molecular formula C16H26N2O3 B6269419 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1786224-94-9

1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B6269419
CAS No.: 1786224-94-9
M. Wt: 294.4
InChI Key:
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Description

1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a synthetic compound characterized by its unique structure, incorporating both a cyclohexylcarbamoyl group and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor to form the indole core. This is followed by the introduction of the cyclohexylcarbamoyl group through a carbamoylation reaction. The final step involves the addition of the carboxylic acid group, typically achieved through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound often relies on automated processes to ensure high yield and purity. These methods employ optimized reaction conditions such as temperature control, pressure adjustments, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid undergoes several types of reactions, including:

  • Oxidation: Conversion of the compound into derivatives with higher oxidation states.

  • Reduction: Reduction of specific functional groups to alter the compound's properties.

  • Substitution: Replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

  • Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.

  • Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used, often in the presence of a catalyst like palladium on carbon.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound serves as a probe to study the interactions between small molecules and biological targets, helping to elucidate the mechanisms of various biological processes.

Medicine

Pharmacologically, this compound shows potential in the development of therapeutic agents. Its derivatives have been investigated for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.

Industry

Industrial applications include its use as an intermediate in the synthesis of agrochemicals and other specialized chemicals, contributing to the development of products with enhanced performance and safety profiles.

Mechanism of Action

The mechanism of action of 1-(cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to changes in cellular processes. Key pathways influenced by this compound include signal transduction and metabolic pathways, which are critical for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-3-carboxylic acid

  • 1-(Cyclohexylcarbamoyl)-tetrahydro-1H-indole-2-carboxylic acid

Uniqueness

1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid stands out due to its specific combination of the cyclohexylcarbamoyl and indole groups, which confer unique chemical and biological properties. This uniqueness enhances its versatility in various applications, distinguishing it from its analogs.

This compound's distinctive structure and reactivity profile make it a valuable subject of study across multiple scientific disciplines.

Properties

CAS No.

1786224-94-9

Molecular Formula

C16H26N2O3

Molecular Weight

294.4

Purity

82

Origin of Product

United States

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